1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone
Description
1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with 3,5-difluoro groups, a 2-propoxy ether, and a 2,2,2-trifluoroethanone moiety.
- Molecular Formula: Likely C₁₁H₉F₅O₂ (based on substituent analysis).
- Key Functional Groups: The trifluoroethanone group is a strong electron-withdrawing moiety, while the propoxy group introduces lipophilicity and steric bulk.
- Potential Applications: Fluorinated aromatic ketones are widely used in medicinal chemistry (e.g., enzyme inhibitors, intermediates) due to their metabolic stability and binding affinity enhancements .
Properties
IUPAC Name |
1-(3,5-difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-3-18-9-7(10(17)11(14,15)16)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAUPWPETVNMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-2-propoxybenzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in several scientific domains:
Medicinal Chemistry
- Fluorinated Drug Development : The compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates .
- Biological Activity Studies : It is utilized to create analogs of biologically active molecules to study the effects of fluorination on their pharmacokinetics and pharmacodynamics .
Agrochemicals
- Pesticide Formulation : The compound is explored for use in developing new agrochemicals, including herbicides and insecticides. Its unique fluorinated structure can improve the efficacy and selectivity of these chemicals .
Material Science
- Specialty Chemicals : It finds applications in producing specialty chemicals used in coatings and polymers. The fluorinated groups impart unique properties such as increased hydrophobicity and thermal stability .
Case Study 1: Fluorinated Pharmaceuticals
A study investigated the impact of various fluorinated compounds on the activity of specific enzyme inhibitors. 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone was synthesized as part of a series aimed at optimizing binding affinity to target proteins. Results indicated that modifications with fluorine significantly enhanced inhibitory potency compared to non-fluorinated analogs .
Case Study 2: Agrochemical Development
In research focused on developing new herbicides, the compound was tested for its efficacy against common agricultural weeds. The results demonstrated that formulations incorporating this compound exhibited superior weed control compared to traditional herbicides, highlighting its potential in sustainable agriculture .
Mechanism of Action
The mechanism by which 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key analogs from the evidence:
Impact of Substituents on Properties
Fluorine vs. Chlorine :
- Electron Effects : Fluorine’s high electronegativity enhances electron-withdrawing effects, stabilizing the ketone group and influencing reactivity in nucleophilic additions . Chlorine, while also electron-withdrawing, introduces greater steric hindrance and alters metabolic pathways .
- Lipophilicity : Fluorine reduces lipophilicity compared to chlorine, but the propoxy group in the target compound counterbalances this by increasing hydrophobicity.
Propoxy vs. Hydroxy/Methoxy: Solubility: The hydroxyl group (e.g., in 140675-42-9) enables hydrogen bonding, improving aqueous solubility. Propoxy, being an ether, reduces solubility but enhances membrane permeability . Synthetic Accessibility: Propoxy groups require alkylation of phenolic precursors, whereas methoxy/hydroxy analogs are synthesized via direct substitution or protection/deprotection strategies .
Trifluoroethanone Group: Common to all analogs, this group stabilizes the ketone via electron withdrawal, making it resistant to nucleophilic attack and enhancing binding to enzymes (e.g., acetylcholinesterase) .
Biological Activity
1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone (CAS No. 1443344-11-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular pathways and potential therapeutic applications.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its fluorinated structure may enhance binding affinity to target enzymes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated.
- Cytotoxic Effects : Research indicates that it may induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies involving human breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.
Discussion
The biological activities of this compound suggest promising avenues for further research. Its potential as an enzyme inhibitor and antimicrobial agent positions it as a candidate for drug development in treating infections and certain cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
